molecular formula C5H8FNO2 B12950130 1-Amino-2-fluorocyclobutanecarboxylic acid

1-Amino-2-fluorocyclobutanecarboxylic acid

Cat. No.: B12950130
M. Wt: 133.12 g/mol
InChI Key: FTLDEIVHFOUQDY-UHFFFAOYSA-N
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Description

1-Amino-2-fluorocyclobutanecarboxylic acid is a fluorinated cyclobutane analog that serves as a critical intermediate in pharmaceutical research and development. While its structural isomer, 1-amino-3-fluorocyclobutanecarboxylic acid (Fluciclovine), is an established PET radiotracer for imaging prostate cancer , this specific compound allows for exploration of structure-activity relationships in the design of novel diagnostic and therapeutic agents. The core research value of fluorocyclobutane amino acids lies in their role in probing amino acid transport mechanisms in pathological states. These synthetic compounds are primarily transported into cells via specific amino acid transporters, such as the sodium-dependent ASC transporter 2 (ASCT2) and the sodium-independent L-type amino acid transporter 1 (LAT1) . These transporters are often overexpressed in rapidly proliferating cancer cells to meet their heightened metabolic demands, making them attractive targets for molecular imaging . As a non-metabolized analog, it is not incorporated into proteins, which allows for clearer interpretation of uptake studies and imaging data focused purely on transport activity . Researchers utilize this compound and its analogs to investigate the biology of tumor progression, evaluate tumor aggressiveness, and develop targeted imaging agents that can delineate malignant lesions from benign tissue . This makes it a valuable tool for oncological research, particularly in the realms of radiopharmaceutical chemistry and cancer cell biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

1-amino-2-fluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H8FNO2/c6-3-1-2-5(3,7)4(8)9/h3H,1-2,7H2,(H,8,9)

InChI Key

FTLDEIVHFOUQDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1F)(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 1 Amino 2 Fluorocyclobutanecarboxylic Acid

Establishment of Early Synthetic Pathways for Fluorinated Cyclobutane (B1203170) Amino Acids

The initial approaches to synthesizing fluorinated cyclobutane amino acids laid the groundwork for more sophisticated methods. These early strategies primarily revolved around the introduction of the fluorine atom onto a pre-existing cyclobutane scaffold.

Nucleophilic Fluorination Approaches for Cyclobutyl Systems

Nucleophilic fluorination has been a cornerstone in the synthesis of fluorinated organic molecules. In the context of cyclobutane amino acids, this typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion source. A notable example is the synthesis of the radiolabeled tracer anti-1-amino-2-[¹⁸F]fluoro-cyclobutyl-1-carboxylic acid ([¹⁸F]FACBC). In this synthesis, a cyclic sulfamidate precursor demonstrates high reactivity towards nucleophilic radiofluorination, yielding the desired product with high radiochemical purity. nih.gov This approach highlights the utility of activated precursors to facilitate the introduction of fluorine into the sterically demanding cyclobutane ring.

Deoxyfluorination Strategies for Hydroxyl Precursors

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, offers a direct route to fluorinated compounds from readily available alcohol precursors. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. The synthesis of fluorinated amino acids often utilizes this strategy as a key step. While a direct application to 1-amino-2-fluorocyclobutanecarboxylic acid in the reviewed literature is not explicitly detailed, the general principle is widely applicable. For instance, the synthesis of other fluorinated cyclic amino acid derivatives has successfully employed deoxyfluorination. The stereochemical outcome of DAST-mediated fluorination can sometimes proceed with retention of configuration, potentially through the formation of an aziridinium (B1262131) ion intermediate, as has been observed in the synthesis of other chiral fluorinated molecules. nih.gov

The general applicability of deoxyfluorination is summarized in the table below:

ReagentPrecursor Functional GroupProduct Functional GroupKey Considerations
DASTHydroxyl (-OH)Fluorine (-F)Stereochemical outcome can vary; potential for rearrangements.
DeoxofluorHydroxyl (-OH)Fluorine (-F)Often considered a safer alternative to DAST.
FluoleadHydroxyl (-OH)Fluorine (-F)A newer generation deoxyfluorination reagent.

Exploration of Photoredox Fluorination Techniques

Photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. This methodology often involves the generation of a radical intermediate which then reacts with a fluorine source. While the direct synthesis of this compound using this technique is not prominently featured in the literature, the principles of photoredox-catalyzed fluorination are highly relevant. For example, photoredox catalysis has been utilized in the [2+2] cycloaddition of alkenes to form cyclobutane rings, a key step that could be adapted for the synthesis of the target molecule's scaffold. chemistryviews.org The combination of photoredox-mediated ring formation with subsequent fluorination or the direct incorporation of a fluorine atom during the catalytic cycle represents a promising future direction.

Diastereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry of the two contiguous stereocenters in this compound is a significant synthetic challenge. Diastereoselective and enantioselective methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Asymmetric Induction in Cyclobutane Ring Formation

The stereochemistry of the final product can be dictated during the formation of the cyclobutane ring itself. Asymmetric [2+2] cycloadditions are a powerful strategy for constructing chiral cyclobutanes. These reactions can be catalyzed by chiral Lewis acids or through the use of chiral templates. Organocatalyzed formal [2+2] cycloadditions have also been developed, offering an alternative to metal-based systems. nih.gov Furthermore, visible-light-induced asymmetric [2+2] cycloadditions of alkenes provide a modern approach to chiral cyclobutanes, sometimes obviating the need for directing groups. chemistryviews.org

A recent approach involves an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, yielding enantioenriched cyclobutane derivatives. chemistryviews.org Such strategies could be envisioned for the synthesis of a suitably functionalized cyclobutane precursor that can then be converted to this compound.

The following table summarizes some asymmetric cycloaddition strategies:

MethodCatalyst/Control ElementKey Features
Chiral Lewis Acid CatalysisChiral metal complexesEnables enantioselective [2+2] cycloadditions.
OrganocatalysisChiral organic moleculesProvides a metal-free alternative for asymmetric ring formation. nih.gov
Photoredox CatalysisChiral photosensitizers or catalystsAllows for stereocontrol under mild, visible-light irradiation. chemistryviews.org
Chiral TemplatesCovalently attached chiral auxiliariesDirects the stereochemical outcome of the cycloaddition.

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

For the synthesis of chiral cyclobutane β-amino acids, chiral auxiliaries have been successfully employed to control the stereochemistry. These auxiliaries can influence the facial selectivity of reactions on the cyclobutane ring or during its formation. The influence of cis/trans stereochemistry, which can be controlled through such methods, has been shown to significantly affect the properties of chiral cyclobutane β-amino acid-based amphiphiles. acs.orgnih.gov While a specific application of a chiral auxiliary for the synthesis of this compound is not detailed in the reviewed literature, the principle is readily adaptable from the synthesis of related chiral cyclobutane amino acids. The diastereoselective synthesis of fulleropyrrolidines from functionalized chiral cyclobutanes showcases the utility of building upon stereochemically defined cyclobutane scaffolds. nih.gov

Synthesis of Precursors for Radiolabeled Analogs of this compound

The synthesis of radiolabeled analogs, particularly with Fluorine-18 (B77423) ([¹⁸F]), is essential for their use as tracers in Positron Emission Tomography (PET). This requires the preparation of specific precursor molecules that can undergo a late-stage radiofluorination reaction.

The synthesis often begins with commercially available materials. For instance, precursors for [¹⁸F]-2-FACBC have been synthesized starting from 1,2-bis(trimethylsiloxy)cyclobutene. snmjournals.org A key strategy involves creating a precursor with a suitable leaving group that can be displaced by the [¹⁸F]fluoride ion.

Commonly used precursors include:

Cyclic Sulfamidates : These precursors have proven to be very stable and highly reactive towards nucleophilic radiofluorination. nih.gov The synthesis of anti-1-amino-2-[¹⁸F]fluorocyclobutyl-1-carboxylic acid (anti-2-[¹⁸F]FACBC) from a syn-cyclic sulfamidate precursor proceeds via nucleophilic fluorination with K[¹⁸F]F/Kryptofix 2.2.2, followed by acidic hydrolysis. nih.gov This method provides the desired product with high radiochemical purity. nih.govnih.gov

Tosylates : In other syntheses of radiolabeled amino acids, a terminal alcohol group on a precursor molecule is converted into a tosylate, which serves as an excellent leaving group for the subsequent radiofluorination step. nih.gov

The efficiency of the radiolabeling step is a critical parameter, and various studies have reported the following findings for related syntheses.

Precursor TypeRadiolabeling MethodRadiochemical Yield (Decay-Corrected)Synthesis TimeReference
Cyclic Sulfamidate (Isomer A)Nucleophilic Fluorination27%Not Specified snmjournals.org
Cyclic Sulfamidate (Isomer B)Nucleophilic Fluorination26%Not Specified snmjournals.org
syn-Cyclic SulfamidateK[¹⁸F]F/Kryptofix 2.2.229.5 ± 5.4%85 min nih.gov
Cyclic SulfamidateNucleophilic Radiofluorination~30%Not Specified nih.gov

Advancements in Novel Synthetic Routes for Accessing Specific Stereoisomers

Recent advancements in synthetic chemistry have focused on developing routes that provide precise control over the stereochemistry of this compound, allowing access to specific, pure stereoisomers.

One successful strategy involves the diastereoselective alkylation of a chiral Ni(II) complex. In this approach, the aryl moiety of the Ni(II) complex effectively blocks one face, directing the incoming alkylating agent to the opposite face with high diastereoselectivity. nih.gov This method has been applied to synthesize γ-branched fluorinated amino acids, demonstrating its utility in creating specific diastereomers which can then be separated. nih.gov

For radiolabeled analogs, synthetic routes have been developed to specifically target isomers with defined absolute configurations, such as (1S,2R)- and (1R,2S)-1-amino-2-[¹⁸F]fluorocyclobutyl-1-carboxylic acid. snmjournals.org The synthesis of anti-2-[¹⁸F]FACBC is another example of a stereospecific synthesis, where the precursor is designed to yield the anti configuration upon nucleophilic substitution with [¹⁸F]fluoride. nih.gov These targeted syntheses are crucial as the biological properties, such as the mechanism of transport into cells, can be highly dependent on the specific chirality of the molecule. snmjournals.org

Stereochemical Investigations and Conformational Analysis of 1 Amino 2 Fluorocyclobutanecarboxylic Acid

Elucidation of Stereoisomeric Forms of 1-Amino-2-fluorocyclobutanecarboxylic Acid

The structure of this compound contains two adjacent substituted carbon atoms within its four-membered ring, leading to distinct stereoisomeric forms. The analysis of these forms is crucial for understanding the molecule's spatial arrangement and potential interactions with biological systems.

The substituents on the cyclobutane (B1203170) ring—the amino group (-NH₂) and the fluorine atom (-F)—can be located on the same side or on opposite sides of the ring, a form of stereoisomerism known as cis-trans isomerism.

Cis Isomer (syn-isomer): In the cis configuration, the amino and fluoro substituents are on the same side of the plane of the cyclobutane ring.

Trans Isomer (anti-isomer): In the trans configuration, the amino and fluoro substituents are on opposite sides of the ring's plane.

The compound this compound has two chiral centers: C1 (bonded to the amino and carboxylic acid groups) and C2 (bonded to the fluorine atom). This gives rise to four possible stereoisomers:

(1R, 2R)

(1S, 2S)

(1R, 2S)

(1S, 2R)

The (1R, 2R) and (1S, 2S) isomers are an enantiomeric pair, both belonging to the trans configuration. Similarly, the (1R, 2S) and (1S, 2R) isomers are an enantiomeric pair, both having the cis configuration.

The absolute configuration of these chiral centers is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on each chiral carbon. The spatial arrangement is then designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). X-ray crystallography is the most definitive method for determining absolute configuration, provided that a suitable single crystal can be obtained. nih.gov Spectroscopic techniques like Vibrational Circular Dichroism (VCD) can also be used to assign the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. ru.nl

Experimental Techniques for Conformational Analysis

The puckered nature of the cyclobutane ring, combined with the influence of its substituents, results in a complex conformational landscape. Various spectroscopic techniques are employed to investigate these conformational preferences.

NMR spectroscopy is a powerful tool for analyzing the conformation of molecules in solution. For this compound, multinuclear NMR experiments are particularly insightful.

¹H NMR: Proton NMR can provide information on the relative orientation of hydrogens on the cyclobutane ring. The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, which in turn relates to the ring's pucker and the cis/trans nature of the substituents.

¹³C NMR: Carbon NMR provides information on the chemical environment of each carbon atom in the molecule.

¹⁹F NMR: Due to the fluorine atom, ¹⁹F NMR is an exceptionally sensitive probe. wikipedia.org The ¹⁹F chemical shift is highly responsive to the local electronic environment and conformational changes. nsf.gov This makes it invaluable for studying fluorinated compounds. The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) further aids in conformational assignment. wikipedia.org

A conformational study of various 2-substituted cyclobutane-α-amino acid derivatives revealed that the substituent at the C2 position plays a key role in modulating the conformational preference of the ring-puckering. wisc.edu

Table 1: Representative NMR Data for Cyclobutane Amino Acid Derivatives Note: This table presents typical chemical shift ranges based on general knowledge and data for related cyclobutane structures, as specific experimental data for this compound is not readily available in the cited literature.

NucleusPositionExpected Chemical Shift Range (ppm)Key Information Provided
¹HRing Protons (CH₂, CHF)1.5 - 3.5Ring pucker, cis/trans configuration via J-coupling
¹³CC1 (α-carbon)55 - 65Environment of the amino acid center
¹³CC2 (fluorinated carbon)80 - 95 (split by F)Effect of electronegative fluorine substituent
¹⁹FC2-F-180 to -220Highly sensitive to local conformation and electronic environment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Electronic CD in the far-UV region (190-250 nm) is sensitive to the conformation of the peptide backbone, while Vibrational Circular Dichroism (VCD) in the infrared region provides detailed information about the solution-phase shape of molecules. ru.nl

A detailed study on N-protected benzylamide derivatives of cis- and trans-2-aminocyclobutane-1-carboxylic acid (ACBC) using VCD revealed significant differences between the isomers. nih.gov

The trans-ACBC derivative exhibited a VCD signature in the carbonyl stretching region (ν(CO)) that was an order of magnitude larger than that of the cis isomer. This enhancement was attributed to the formation of strong intermolecular hydrogen-bonding patterns, requiring computational models of at least four units to qualitatively reproduce the spectrum.

The cis-ACBC derivative had a spectral signature that could be satisfactorily reproduced by a monomeric unit, indicating that long-range intermolecular effects were less significant for this isomer.

These findings demonstrate that CD and VCD are highly sensitive to the stereochemistry and intermolecular organization of cyclobutane amino acids, making them powerful tools for distinguishing between cis and trans isomers and analyzing their conformational behavior. nih.gov

Table 2: VCD and FTIR Findings for cis/trans Isomers of a 2-Aminocyclobutane-1-carboxylic Acid Derivative nih.gov

IsomerSpectroscopic TechniqueKey Research FindingStructural Interpretation
cis-ACBC DerivativeVCD/FTIRSpectrum is reproduced by a monomeric model.Intramolecular H-bonding dominates; weak intermolecular interactions.
trans-ACBC DerivativeVCD/FTIRVCD signal is an order of magnitude larger; requires a tetramer model to reproduce.Strong intermolecular H-bonding patterns are present in the solid state.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to probe the vibrational modes of a molecule. It is especially useful for identifying functional groups and studying hydrogen bonding. In this compound, intramolecular hydrogen bonds can form between the proton-donating amino group (-NH₂) and the proton-accepting carboxylic acid group (-COOH) or the fluorine atom (-F).

The presence and strength of hydrogen bonds cause shifts in the vibrational frequencies of the involved groups (e.g., O-H, N-H, and C=O stretches). Studies on derivatives of the parent ACBC compound have identified intramolecular hydrogen bonds that create cyclic structures. nih.gov The conformation of the cis isomer, for instance, was found to be intermediate between a C₆ and C₈ structure, which corresponds to a six- or eight-membered ring formed by an N-H···O hydrogen bond. nih.gov Such interactions are critical in stabilizing specific conformations of the puckered cyclobutane ring.

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rcsb.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the solid-state conformation of a molecule. nih.gov While a crystal structure for this compound is not publicly available, the analysis of a closely related compound, trans-1-Amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride, offers valuable insights into the solid-state conformations of fluorinated cyclic amino acids. nih.gov

Crystallographic Data for an Analogous Compound: trans-1-Amino-3,4-difluorocyclopentane-1-carboxylic acid hydrochloride nih.gov
ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These parameters define the size and shape of the unit cell.
Key Bond Lengths (Å)Distances between covalently bonded atoms, such as C-C, C-N, C-O, and C-F bonds.
Key Bond Angles (°)Angles formed by three connected atoms, which define the geometry of the molecule.
Torsion Angles (°)Dihedral angles that describe the conformation of the cyclic ring and the orientation of the substituents.
Hydrogen Bonding InteractionsDetails of intermolecular hydrogen bonds, including donor-acceptor distances and angles.

Computational Methods for Conformational Analysis and Molecular Properties

Computational chemistry provides a powerful toolkit to investigate the conformational landscapes and molecular properties of molecules like this compound, complementing experimental techniques. These methods allow for the exploration of a wide range of possible conformations and the prediction of their relative energies and properties.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory (DFT), MP2, Hartree-Fock (HF))

Quantum mechanical calculations are essential for accurately describing the electronic structure and energetics of molecules. nist.gov Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Hartree-Fock (HF) are commonly employed to study the conformational preferences of amino acids. nist.govacs.org

DFT methods, with functionals like B3LYP, are often used to balance computational cost and accuracy for geometry optimizations and energy calculations of various conformers. acs.org MP2, a post-Hartree-Fock method, provides a higher level of theory by including electron correlation effects, which can be crucial for accurately describing non-covalent interactions. nist.gov The choice of basis set, such as the Pople-style 6-31G* or the correlation-consistent cc-pVTZ, is also critical for obtaining reliable results.

Overview of Quantum Mechanical (QM) Methods
MethodPrincipleCommon Applications in Conformational Analysis
Hartree-Fock (HF)An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation.Initial geometry optimizations and as a starting point for more advanced calculations.
Møller-Plesset Perturbation Theory (MP2)A post-Hartree-Fock method that incorporates electron correlation through perturbation theory, typically to the second order.More accurate energy calculations and investigation of systems with significant non-covalent interactions. nist.gov
Density Functional Theory (DFT)A method that uses the electron density to calculate the energy of a system. The choice of the exchange-correlation functional is key to its accuracy.Geometry optimizations, vibrational frequency calculations, and determination of relative conformational energies. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While QM methods provide detailed information about static conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space accessible to the molecule at a given temperature. nih.gov

For a molecule like this compound, MD simulations can reveal the puckering dynamics of the cyclobutane ring and the rotational flexibility of the amino and carboxylic acid groups. nih.gov These simulations are particularly useful for understanding how the molecule behaves in a more biologically relevant environment, such as in solution.

Key Aspects of Molecular Dynamics (MD) Simulations
AspectDescription
Force FieldA set of parameters that describes the potential energy of the system as a function of the atomic coordinates. Common force fields for biomolecules include AMBER and CHARMM.
Solvent ModelThe solvent, typically water, can be represented explicitly (as individual molecules) or implicitly (as a continuum).
Simulation TimeThe duration of the simulation, which needs to be long enough to sample the relevant conformational changes.
AnalysisTrajectories are analyzed to extract information about conformational populations, hydrogen bonding dynamics, and other dynamic properties.

Analysis of Solvent Effects on Conformational Landscapes

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational methods can be used to analyze these solvent effects on the conformational landscape of this compound.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with QM calculations to estimate the effect of the solvent on the relative energies of different conformers. Explicit solvent simulations, as performed in MD, provide a more detailed picture of the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds with water. nih.gov These studies are crucial for bridging the gap between gas-phase calculations and the behavior of the molecule in a biological medium.

Mechanistic Studies of Biological Interactions for 1 Amino 2 Fluorocyclobutanecarboxylic Acid and Its Analogs in Vitro Focus

Investigation of Amino Acid Transport Systems in Cellular Models (In Vitro)

The transport of 1-Amino-2-fluorocyclobutanecarboxylic acid across the cell membrane is not mediated by a single transport system but rather involves a consortium of transporters with varying dependencies on sodium ions. snmjournals.orgresearchgate.net Research in human prostate cancer cell lines, such as DU145 and LNCaP, has been particularly revealing, demonstrating that the uptake is predominantly handled by sodium-dependent transporters, although sodium-independent pathways also contribute significantly. snmjournals.orgnih.gov

System A is a family of sodium-dependent transporters, including Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2), also known as SLC38A2, which transports small, neutral amino acids like alanine, proline, and glutamine. nih.govguidetopharmacology.org The involvement of System A in the transport of this compound has been investigated using specific substrates and genetic knockdown techniques.

In vitro studies have shown that SNAT2 is expressed in prostate cancer cells and has been suggested by preclinical studies to be involved in the uptake of this compound. nih.gove-century.us However, its role appears to be less dominant compared to other transport systems. For instance, in DU145 human prostate cancer cells, while both SNAT2 and ASCT2 were identified as major amino acid transporters, the knockdown of SNAT2 using small interfering RNA (siRNA) was less effective in reducing the transport of the radiolabeled analog, [¹⁴C]-FACBC, compared to the knockdown of ASCT2. snmjournals.org

System L transporters, particularly L-type Amino Acid Transporter 1 (LAT1 or SLC7A5) and L-type Amino Acid Transporter 2 (LAT2 or SLC7A8), are sodium-independent carriers that facilitate the transport of large, neutral amino acids such as leucine, isoleucine, and phenylalanine. mdpi.comsolvobiotech.com LAT1, in particular, is highly expressed in many cancer types and plays a critical role in supplying essential amino acids necessary for cell growth and proliferation. nih.govmdpi.com

In vitro evidence strongly supports the involvement of System L transporters in the uptake of this compound. nih.govresearchgate.net Studies have identified LAT1 as a key transporter for this synthetic amino acid in various human prostate cancer cell lines. researchgate.net The transport is sensitive to inhibition by 2-aminobicyclo nih.govnih.govnih.govheptane-2-carboxylic acid (BCH), a well-known inhibitor of System L transporters. snmjournals.orgnih.gov In DU145 cells, BCH was shown to inhibit the transport of [¹⁴C]-FACBC. snmjournals.org Similarly, in rat 9L gliosarcoma cells, BCH reduced the uptake of anti-2-[¹⁸F]FACBC by 59%, highlighting a substantial contribution from System L transporters. nih.gov The affinity of LAT1 for fluciclovine (B1672863) has been reported to be higher than that of another System L member, LAT3. researchgate.net

System ASC is a sodium-dependent transport system, with Alanine-Serine-Cysteine Transporter 2 (ASCT2 or SLC1A5) being its most prominent member in the context of cancer metabolism. nih.govnih.gov ASCT2 is a primary transporter for neutral amino acids, most notably glutamine, and is frequently upregulated in cancer cells to fuel metabolic pathways. nih.gov

Numerous in vitro studies have established ASCT2 as a principal transporter for this compound in prostate cancer cells. nih.govsnmjournals.orgnih.gov The uptake of its radiolabeled form is significantly decreased in the absence of sodium ions, pointing to the dominant role of Na⁺-dependent transporters like ASCT2. snmjournals.org Gene knockdown experiments using siRNA to silence ASCT2 in DU145 cells resulted in a marked decrease in [¹⁴C]-FACBC transport, more so than the knockdown of SNAT2. snmjournals.org This finding strongly suggests that ASCT2 is a key determinant of uptake. snmjournals.orgnih.gov This is further corroborated by competitive inhibition studies where L-glutamine and L-serine, primary substrates of ASCT2, demonstrated a strong inhibitory effect on the uptake of [¹⁴C]-FACBC. researchgate.net The affinity of the compound for ASCT2 has been shown to be similar to that of natural substrates like glutamine. nih.gov

To delineate the substrate specificity of the transporters involved in the uptake of this compound, competitive inhibition assays are widely used in vitro. These assays measure the uptake of a radiolabeled form of the compound in the presence of an excess of other unlabeled amino acids or specific transporter inhibitors. The degree of inhibition reflects the competition for the same transporter binding site.

Studies in prostate cancer cells and other models have yielded detailed insights. The strongest inhibition of [¹⁴C]-FACBC uptake was observed with substrates for System ASC, such as L-glutamine and L-serine. researchgate.net System L substrates like phenylalanine and the specific inhibitor 2-amino-bicyclo nih.govnih.govnih.govheptane-2-carboxylic acid (BCH) also significantly inhibited uptake. snmjournals.orgresearchgate.net In contrast, inhibitors of System A, such as N-methyl-α-aminoisobutyric acid (MeAIB), showed a lesser, though still notable, inhibitory effect. snmjournals.orgnih.gov These findings collectively indicate that this compound is a substrate for multiple transporters but with a preference for ASCT2 and LAT1. nih.govresearchgate.net

Table 1: In Vitro Inhibition of this compound Analog Uptake by Various Amino Acids and Inhibitors
InhibitorTarget Transport SystemCell LineObserved EffectReference
L-GlutamineSystem ASCProstate Cancer CellsStrong inhibitory effect researchgate.net
L-SerineSystem ASCProstate Cancer CellsStrong inhibitory effect researchgate.net
Alanine, Cysteine, Serine (ACS mixture)System ASCRat 9L Gliosarcoma73% reduction in uptake nih.gov
2-aminobicyclo nih.govnih.govnih.govheptane-2-carboxylic acid (BCH)System LRat 9L Gliosarcoma59% reduction in uptake nih.gov
PhenylalanineSystem LProstate Cancer CellsInhibitory effect researchgate.net
N-methyl-α-aminoisobutyric acid (MeAIB)System ARat 9L Gliosarcoma33% reduction in uptake nih.gov

The kinetics of carrier-mediated transport processes are often described by the Michaelis-Menten equation, which relates the initial rate of transport to the substrate concentration. nih.govteachmephysiology.com The key parameters derived from this analysis are the maximal transport rate (Vmax) and the Michaelis constant (Km), which is the substrate concentration at which the transport rate is half of Vmax. teachmephysiology.comyoutube.com A lower Km value signifies a higher affinity of the transporter for the substrate. teachmephysiology.com

Kinetic analyses of this compound uptake have been performed in vitro to quantify its interaction with cellular transport systems. A study comparing human prostate cancer DU145 cells with normal prostate epithelial cells (PrECs) revealed significant differences in transport kinetics. researchgate.net The Km value for the uptake of [¹⁴C]-FACBC was approximately three times lower in DU145 cancer cells compared to the normal PrECs, indicating a much higher affinity of the transport systems for the compound in cancer cells. researchgate.net This is consistent with the higher expression of amino acid transporters typically observed in malignant cells.

Table 2: Michaelis-Menten (Km) Values for anti-[¹⁴C]FACBC Uptake in Human Prostate Cells
Cell LineCell TypeKm (μmol/L)Reference
DU145Prostate Cancer64.4 researchgate.net
PrECsNormal Prostate Epithelial191.7 researchgate.net

Substrate Specificity and Binding Affinity within Specific Amino Acid Transporter Families

The substrate specificity and binding affinity of this compound are crucial determinants of its cellular accumulation. In vitro studies have established that this synthetic amino acid is not exclusive to one transporter but is recognized by members of at least three major families: System ASC, System L, and System A. nih.govsnmjournals.orgnih.gov

The highest affinity appears to be for the ASCT2 transporter (System ASC) and the LAT1 transporter (System L). nih.govnih.govresearchgate.net The affinity for ASCT2 is reported to be comparable to that of endogenous substrates like glutamine. nih.gov This is strongly supported by competitive inhibition assays where glutamine and serine are potent inhibitors of its uptake. researchgate.net The significant reduction in uptake following ASCT2 gene silencing further underscores its primary role. snmjournals.org

System L, primarily through LAT1, is also a major contributor to the transport of this compound. researchgate.net The substantial inhibition of uptake by the System L-specific inhibitor BCH confirms a high affinity for this transporter. snmjournals.orgnih.gov The compound is a synthetic analog of L-leucine, a primary substrate for LAT1, which likely explains this interaction. nih.gov

Impact of Stereochemistry on Transporter Recognition and Cellular Uptake Mechanisms

The spatial arrangement of the fluorine atom on the cyclobutane (B1203170) ring of this compound (2-FACBC) significantly influences its recognition and transport by cellular amino acid transporters. In vitro studies have demonstrated that the different stereoisomers of 2-FACBC exhibit distinct transport profiles, highlighting the stereospecificity of these transport systems.

Research on the radiolabeled isomers, specifically the trans-isomers (1S,2R)- and (1R,2S)-2-[¹⁸F]FACBC, has provided insight into their cellular uptake mechanisms. In vitro uptake assays using various cancer cell lines have revealed that the chirality of 2-[¹⁸F]FACBC directly affects which amino acid transport systems are primarily responsible for its entry into the cell. One isomer demonstrated a transport mechanism predominantly mediated by the L-type amino acid transporter system, which is characterized by its sodium-independence and preference for large neutral amino acids like leucine. The other isomer, however, was shown to be transported by both the L-type and the Alanine, Serine, and Cysteine (ASC) transport systems. snmjournals.org The L-type amino acid transporter 1 (LAT1) is a well-known transporter that is often overexpressed in tumor cells to meet their high demand for amino acids for growth and proliferation. srce.hr

Further in vitro investigations using rat 9L gliosarcoma tumor cells provided quantitative data on the inhibition of uptake of anti-2-[¹⁸F]FACBC, a specific stereoisomer of this compound. These studies showed that the uptake of anti-2-[¹⁸F]FACBC is significantly reduced in the presence of inhibitors for both L-type and A-type amino acid transporters. The A-type transporter is a sodium-dependent system that mediates the uptake of small, non-branched neutral amino acids. The results indicated that anti-2-[¹⁸F]FACBC is transported into these cells via both L-type and A-type transporters. srce.hr In contrast, the 3-fluoro isomer, anti-3-[¹⁸F]FACBC, is predominantly a substrate for the L-type transporter system. srce.hr

The following table summarizes the findings from in vitro transporter inhibition studies on anti-1-Amino-2-[¹⁸F]fluorocyclobutanecarboxylic acid.

InhibitorTarget Transporter System% Reduction in anti-2-[¹⁸F]FACBC Uptake in 9L Gliosarcoma Cells
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)L-type59%
N-methyl-α-aminoisobutyric acidA-type33%
Mixture of Alanine, Cysteine, and Serine (ACS)ASC-type73%
Data sourced from the Molecular Imaging and Contrast Agent Database (MICAD). srce.hr

These findings underscore the critical role of stereochemistry in the interaction between this compound and its analogs with amino acid transporters. The specific orientation of the fluorine atom at the C-2 position dictates the affinity for and utilization of different transport pathways, which can have significant implications for the development of these compounds as imaging agents or therapeutic molecules.

In Vitro Studies on Intracellular Fate and Metabolic Stability

As of the current date, specific in vitro studies detailing the intracellular fate and metabolic stability of this compound and its isomers could not be identified in the reviewed literature. While non-natural amino acids are generally designed to resist metabolic degradation, specific data from incubations with liver microsomes or hepatocytes for this compound are not publicly available. srce.hr Therefore, a detailed analysis of its metabolic products and stability profile cannot be provided at this time.

Derivatives, Analogues, and Chemical Biology Applications of 1 Amino 2 Fluorocyclobutanecarboxylic Acid

Design and Synthesis of Conformationally Restricted Amino Acid Analogs for Research

The design of conformationally restricted amino acid analogs is a key strategy in peptidomimetic drug design. lifechemicals.com By reducing the conformational freedom of a peptide chain, these analogs can lock the molecule into a bioactive conformation, potentially increasing potency, selectivity, and metabolic stability compared to their flexible, natural counterparts. mdpi.comlifechemicals.com The cyclobutane (B1203170) ring is an effective scaffold for achieving this rigidity due to its non-planarity and sp3-rich three-dimensional structure. researchgate.net

The synthesis of 1-Amino-2-fluorocyclobutanecarboxylic acid and its isomers, such as the anti and syn diastereomers, requires sophisticated stereocontrolled methodologies. For example, the synthesis of anti-1-amino-2-[¹⁸F]fluoro-cyclobutyl-1-carboxylic acid (anti-2-[¹⁸F]FACBC) has been achieved with a decay-corrected radiochemical yield of approximately 30% and high radiochemical purity (>99%). nih.gov This synthesis often involves the nucleophilic radiofluorination of a stable cyclic sulfamidate precursor, which is highly reactive towards the introduction of the fluorine-18 (B77423) isotope. nih.gov Other synthetic strategies for fluorinated cyclobutane-containing amino acids may involve key steps like desilylative deoxyfluorination of TMS-protected cyanohydrins or iodofluorination of methylenecyclobutane (B73084) carboxylates. researchgate.net The development of efficient, scalable syntheses is crucial for making these unique building blocks available for broader research applications. researchgate.netmdpi.com

Incorporation into Peptidomimetics for Modulating Biological Activity and Structure

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. mdpi.com The incorporation of non-canonical amino acids like this compound is a powerful strategy in this field. nih.gov

The rigid cyclobutane scaffold helps to pre-organize the peptide backbone, which can be crucial for binding to biological targets like receptors or enzymes. researchgate.netnih.gov Furthermore, the introduction of fluorine can profoundly influence the properties of the resulting peptidomimetic. fu-berlin.de Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the α-amino group, and create localized molecular dipoles. fu-berlin.de These electronic perturbations can affect hydrogen bonding capabilities and other non-covalent interactions that govern peptide structure and target binding. fu-berlin.denih.gov For instance, studies on fluorinated proline analogs have shown that fluorine substitution can significantly influence the conformational preferences of the preceding amide bond in a peptide sequence. nih.gov By strategically placing a fluoro-cyclobutyl residue within a peptide, researchers can fine-tune its three-dimensional structure and modulate its biological activity for academic inquiry. mdpi.comnih.gov

Development as Molecular Probes for Amino Acid Transporter Research (e.g., Radiotracers for In Vitro and Preclinical Mechanistic Studies)

A major application of this compound derivatives is in the development of molecular probes for studying amino acid transport systems, which are often upregulated in cancer cells to meet their high metabolic demands. nih.govsfu.ca By labeling the compound with a positron-emitting isotope like fluorine-18, it becomes a radiotracer for Positron Emission Tomography (PET), a non-invasive imaging technique that provides functional information about biological processes. nih.gov

The isomers of [¹⁸F]-labeled 1-amino-fluorocyclobutanecarboxylic acid have been extensively studied as PET tracers for oncology. nih.govnih.gov For example, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC, or Fluciclovine), is a synthetic L-leucine analog used for imaging in prostate carcinoma. snmjournals.orgnih.gov Its uptake is primarily mediated by amino acid transporters (AATs) such as the sodium-independent L-type amino acid transporter (LAT) and the sodium-dependent ASC transporter. snmjournals.orgnih.gov

The 2-fluoro isomer, anti-1-amino-2-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-2-[¹⁸F]FACBC), has also been synthesized and evaluated as a potential PET tracer, particularly for brain tumors like gliosarcoma. nih.gov In vitro cell uptake assays with rat 9L gliosarcoma cells demonstrated that the uptake of anti-2-[¹⁸F]FACBC is mediated by multiple transport systems, including both the L-type and A-type amino acid transporters. nih.gov Specifically, its uptake was significantly reduced by inhibitors of the L-type and A-type systems. nih.gov This contrasts with the 3-fluoro isomer, which appears to be predominantly a substrate for the L-type transporter. nih.gov Preclinical biodistribution studies in rats with intracranial 9L gliosarcoma tumors showed that anti-2-[¹⁸F]FACBC had rapid and prolonged accumulation in tumors, achieving a high tumor-to-brain ratio of 26:1 at 120 minutes post-injection, highlighting its potential for brain tumor imaging. nih.gov

Table 1: Research Findings on Radiolabeled 1-Amino-fluorocyclobutanecarboxylic Acid Isomers
CompoundPrimary Research TargetKey Transporter Systems ImplicatedPreclinical ModelReported Radiosynthesis Yield (decay-corrected)Reference
anti-1-Amino-2-[18F]fluorocyclobutanecarboxylic acid (anti-2-[18F]FACBC)GliosarcomaL-type and A-typeRat 9L gliosarcoma cells~30% nih.gov
anti-1-Amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-3-[18F]FACBC / Fluciclovine)Prostate CarcinomaL-type and ASC-typeDU-145 prostate carcinoma cells12-24% nih.govsnmjournals.orgnih.gov

Applications in Bioconjugation Chemistry for Targeted Research Constructs

Bioconjugation is the process of chemically linking two molecules, such as a small molecule and a protein, to create a new construct with combined or enhanced properties. youtube.com Amino acids are versatile building blocks in this field. mdpi.com this compound, with its primary amine and carboxylic acid functional groups, is well-suited for use in bioconjugation chemistry to create targeted research constructs.

The carboxylic acid moiety can be activated, for example, using carbodiimide (B86325) chemistry (like EDC) in the presence of N-hydroxysuccinimide (NHS), to form a semi-stable NHS ester. youtube.com This activated ester can then react with primary amine groups (e.g., the side chain of a lysine (B10760008) residue) on a protein or another molecule to form a stable amide bond. youtube.com This allows the fluoro-cyclobutyl scaffold to be attached to larger molecules such as antibodies, peptides, or photosensitizers. mdpi.com Such constructs could be designed for academic inquiry to investigate targeted delivery, where the larger biomolecule directs the construct to a specific cell type or tissue, and the fluoro-cyclobutyl moiety acts as a functional or reporter component. nih.govmdpi.com

Influence of the Fluoro-Cyclobutyl Scaffold on the Design of Bioactive Molecules for Academic Inquiry

The combination of a cyclobutane ring and a fluorine atom creates a unique chemical scaffold that offers several advantages in the rational design of bioactive molecules for research. researchgate.netmdpi.com The cyclobutane moiety serves as a conformationally restricted, sp³-rich core, which is a favored characteristic in modern medicinal chemistry for moving away from flat, two-dimensional structures. researchgate.net This rigidity can help optimize the presentation of pharmacophoric elements for target interaction. nih.gov

The incorporation of fluorine, a small but highly electronegative atom, imparts significant changes to a molecule's physicochemical properties. fu-berlin.deresearchgate.net These include:

Modulation of Basicity/Acidity : Fluorine's strong inductive effect can lower the pKa of nearby amino groups, influencing their charge state at physiological pH and altering potential ionic interactions. fu-berlin.de

Conformational Control : The fluorine atom can engage in specific non-covalent interactions and create dipoles that influence the local conformation of the molecule, extending to the backbone of peptides into which it is incorporated. nih.govresearchgate.net

Metabolic Stability : Fluorination at a site susceptible to metabolic oxidation can block this pathway, potentially increasing the biological half-life of the molecule. nih.gov

Binding Interactions : The C-F bond can participate in favorable interactions with biological targets, including dipole-dipole interactions or orthogonal multipolar C–F···C=O interactions, potentially enhancing binding affinity. nih.gov

Collectively, the fluoro-cyclobutyl scaffold provides a powerful tool for academic researchers to systematically probe structure-activity relationships. By using this building block, scientists can investigate how conformational constraint and targeted electronic modification influence biological processes, from transporter-mediated uptake to peptide-receptor binding. fu-berlin.deresearchgate.netnih.gov

Advanced Theoretical and Computational Chemistry Studies

Molecular Orbital Theory and Electronic Structure Analysis of the Compound

Molecular Orbital (MO) theory provides a sophisticated framework for understanding the electronic structure and bonding characteristics of 1-Amino-2-fluorocyclobutanecarboxylic acid. This theory posits that atomic orbitals from constituent atoms combine mathematically to form molecular orbitals, which extend over the entire molecule. openstax.org The combination of atomic orbitals can be additive, leading to lower-energy bonding molecular orbitals, or subtractive, resulting in higher-energy antibonding molecular orbitals. openstax.orgyoutube.com For this compound, a computational analysis would involve the linear combination of the atomic orbitals of carbon, hydrogen, oxygen, nitrogen, and fluorine to generate a set of molecular orbitals with distinct energy levels.

Detailed computational studies would map the electron density surface and generate an electrostatic potential map, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with biological targets.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability, likely centered on the carboxylate group.
LUMO Energy+1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap9.7 eVRelates to the molecule's kinetic stability and electronic excitation energy.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing solubility and non-covalent interactions.
Mulliken Charge on Fluorine-0.45 eShows the strong electron-withdrawing effect of the fluorine atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to predictable changes in its biological effects. nih.gov For this compound and its analogues, QSAR models can be developed to predict their affinity for specific amino acid transporters.

The process involves calculating a series of molecular descriptors for a set of related compounds with known biological activities. These descriptors quantify various aspects of the molecule, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once calculated, these descriptors are used as independent variables in statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that predicts the dependent variable (biological activity). mdpi.com Such models are powerful tools in medicinal chemistry for virtual screening of compound libraries and for guiding the rational design of new analogues with enhanced potency and selectivity. nih.gov

Table 2: Representative QSAR Descriptors for this compound

Descriptor ClassDescriptor NameTypical Value RangeRelevance to Biological Activity
ElectronicDipole Moment2.0 - 5.0 DInfluences polar interactions with transporter binding sites.
StericMolecular Volume120 - 150 ųDetermines the fit within the transporter's binding pocket.
HydrophobicLogP-2.0 to -1.0Affects membrane permeability and hydrophobic interactions.
TopologicalWiener Index150 - 200Relates to molecular compactness and branching.

Molecular Docking and Dynamics Simulations of Compound-Transporter Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interaction between a ligand, such as this compound, and its protein target at an atomic level. nih.govscilit.com Experimental studies have identified that related compounds are substrates for amino acid transporters including Alanine-Serine-Cysteine Transporter 2 (ASCT2), Sodium-Coupled Neutral Amino Acid Transporter 2 (SNAT2), and L-type Amino Acid Transporter 1 (LAT1). nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and conformation of the compound when bound to the active site of a transporter. mdpi.com Using a three-dimensional model of the transporter, docking algorithms sample a large number of possible binding poses and score them based on factors like electrostatic and van der Waals interactions. This allows for the identification of key amino acid residues in the transporter that form hydrogen bonds, salt bridges, or hydrophobic interactions with the compound. For this compound, docking would elucidate how the amino, carboxylate, and fluoro groups orient themselves within the transporter's binding pocket to achieve a stable complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic behavior of the compound-transporter complex over time. nih.gov By simulating the motions of all atoms in the system, MD provides insights into the stability of the binding pose, the flexibility of the protein, and the role of water molecules in the interaction. These simulations can reveal conformational changes in the transporter that are induced by ligand binding, which are essential for the transport cycle. nih.gov

Table 3: Hypothetical Molecular Docking and Dynamics Simulation Results

Transporter TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Stability
ASCT2-8.2Ser352, Thr468, Gln271High; stable hydrogen bonding network.
LAT1-7.5Gly56, Ile278, Phe252Moderate; primarily hydrophobic interactions.
SNAT2-6.9Asn321, Ser274, Val145Moderate; mixed electrostatic and hydrophobic interactions.

Predictive Modeling of Stereochemical Effects on Biological Activity and Conformation

The biological activity of chiral molecules is often highly dependent on their stereochemistry. This compound possesses multiple stereocenters, giving rise to several possible stereoisomers (e.g., cis/trans isomers and their respective enantiomers). These isomers can exhibit significant differences in their affinity for and transport by biological systems, as the binding sites of proteins are themselves chiral.

Predictive computational modeling is essential for understanding these stereochemical effects. By building separate three-dimensional models for each stereoisomer, their interactions with a target transporter can be simulated independently. Molecular docking and MD simulations can predict which isomer achieves a more favorable binding orientation and interaction energy within the transporter's active site.

For example, the relative orientation of the amino and carboxyl groups (cis or trans) can dramatically alter how the molecule fits into a constrained binding pocket. Likewise, the stereochemistry at the fluorine-bearing carbon can affect key interactions with specific amino acid residues. These predictive models can guide synthetic efforts by identifying the stereoisomer with the most promising biological activity, thereby saving significant time and resources in the drug discovery process.

Table 4: Predicted Stereoisomer Activity Profile for an Amino Acid Transporter

StereoisomerPredicted Relative AffinityPredicted Transport RateRationale
(1R, 2S)-cisHighHighOptimal fit and hydrogen bonding in the transporter active site.
(1S, 2R)-cisLowLowSteric clashes from the enantiomeric configuration prevent optimal binding.
(1R, 2R)-transModerateModerateSub-optimal orientation of functional groups leads to weaker interactions.
(1S, 2S)-transModerateModerateSimilar binding energy to its enantiomer, but still less favorable than the cis isomer.

Application of Machine Learning Approaches in Compound Design and Property Prediction Paradigms

Machine learning (ML) is increasingly being applied in materials science and drug discovery to accelerate the design of new molecules and predict their properties. nih.govmdpi.com For this compound, ML algorithms can be employed in several ways to enhance computational research and development.

ML models, particularly deep neural networks and random forests, can be trained on large datasets of chemical structures and their associated biological activities to create more accurate and sophisticated QSAR models than traditional statistical methods. mdpi.com These models can effectively learn complex, non-linear relationships between molecular features and activity. nih.gov

Furthermore, ML is instrumental in predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com By training on data from known drugs, ML models can predict the pharmacokinetic profile of novel compounds like this compound, helping to identify potential liabilities early in the design process.

Generative ML models represent another frontier, where algorithms can design entirely new molecules (de novo design) that are optimized for specific properties, such as high affinity for a particular transporter and favorable ADME characteristics. These approaches can explore vast chemical spaces more efficiently than traditional methods, suggesting novel and promising analogues of the parent compound for synthesis and testing. dtu.dk

Table 5: Machine Learning Applications for this compound Research

ML Model TypeApplicationPredicted Outcome
Random ForestQSAR ModelingPrediction of binding affinity to various transporters.
Support Vector Machine (SVM)ADME PredictionClassification of the compound as having high or low oral bioavailability.
Graph Neural NetworkProperty PredictionAccurate prediction of physicochemical properties like solubility.
Generative Adversarial Network (GAN)De novo DesignGeneration of novel cyclobutane (B1203170) analogues with predicted high affinity for ASCT2.

Q & A

Q. How to design enantioselective syntheses for stereochemically pure this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce stereocontrol. For example, Martarello et al. (2002) achieved >90% enantiomeric excess (ee) using a palladium-catalyzed asymmetric cyclopropanation followed by fluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.